

Spectroscopic Data for 3-Cyanophenylhydrazine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 3-Cyanophenylhydrazine
hydrochloride

Cat. No.: B1591721

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Cyanophenylhydrazine hydrochloride** (CAS No: 2881-99-4), a key building block in the synthesis of various pharmaceutical and chemical entities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While complete, publicly available experimental spectra for this specific salt are limited, this guide synthesizes available information, predictive analysis based on its structural analogue 3-hydrazinylbenzonitrile, and established spectroscopic principles to provide a robust characterization.

Introduction: The Significance of Spectroscopic Characterization

3-Cyanophenylhydrazine hydrochloride is a versatile chemical intermediate. Its structure, comprising a phenyl ring substituted with a hydrazine hydrochloride group and a cyano group at the meta position, offers multiple reaction sites for the synthesis of complex molecules. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability, which are critical parameters in any research and development endeavor. This guide delves into the expected spectroscopic signatures of this compound, providing a foundational understanding for its application in synthesis.

The molecular structure of **3-Cyanophenylhydrazine hydrochloride** is presented below. The protonation of the hydrazine moiety to form the hydrochloride salt significantly influences its electronic properties and, consequently, its spectroscopic behavior.

Caption: Molecular structure of **3-Cyanophenylhydrazine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-Cyanophenylhydrazine hydrochloride**, both ^1H and ^{13}C NMR are essential for structural confirmation. While experimental spectra are not readily available in the public domain, several chemical suppliers like BLD Pharm and Ambeed indicate the availability of NMR data upon request.^{[1][2]}

^1H NMR Spectroscopy: A Proton's Perspective

The ^1H NMR spectrum of **3-Cyanophenylhydrazine hydrochloride** in a solvent like DMSO- d_6 is expected to exhibit distinct signals for the aromatic protons and the hydrazine protons. The electron-withdrawing nature of the cyano group and the protonated hydrazine group will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

Predicted ^1H NMR Data:

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic C-H	7.0 - 7.8	Multiplet	4H
-NH-NH $_3^+$	8.5 - 11.0	Broad Singlet	4H

The aromatic region will likely show a complex multiplet pattern due to the meta-substitution. The protons on the hydrazine group are expected to be broad due to quadrupole broadening and exchange with the solvent.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

The ^{13}C NMR spectrum provides information about the different carbon environments in the molecule. The presence of the cyano group and the carbon attached to the hydrazine will be clearly distinguishable.

Predicted ^{13}C NMR Data:

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Aromatic C-H	115 - 135
Aromatic C-N	140 - 150
Aromatic C-CN	110 - 115
-C \equiv N	118 - 122

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of **3-Cyanophenylhydrazine hydrochloride** is expected to show characteristic absorption bands for the N-H bonds of the hydrazinium ion, the C \equiv N stretch of the cyano group, and the aromatic C-H and C=C bonds. While a spectrum for the 3-cyano isomer is not publicly available, the NIST WebBook provides a reference spectrum for the parent compound, phenylhydrazine hydrochloride, which can serve as a basis for comparison.[3]

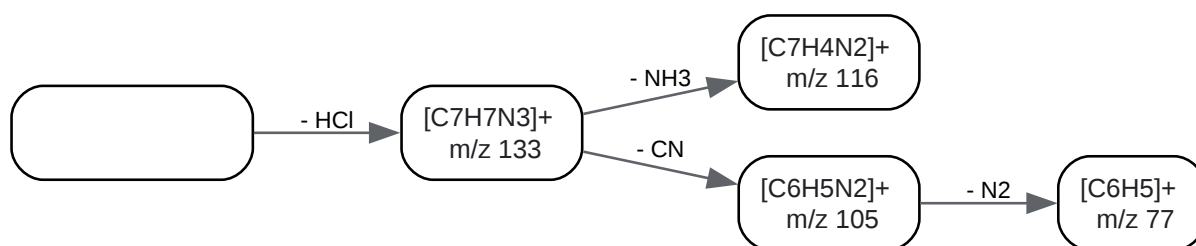
Expected Characteristic IR Absorption Bands:

Functional Group	Wavenumber (cm^{-1})	Intensity
N-H Stretch (Hydrazinium)	3200 - 3400	Strong, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C \equiv N Stretch (Nitrile)	2220 - 2260	Strong, Sharp
C=C Stretch (Aromatic)	1450 - 1600	Medium to Strong
N-H Bend (Hydrazinium)	1500 - 1650	Medium

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For **3-Cyanophenylhydrazine hydrochloride**, the molecular weight is 169.61 g/mol.^{[4][5]} The mass spectrum of the free base, 3-hydrazinylbenzonitrile, would show a molecular ion peak at m/z 133.15.^[6]

Under electrospray ionization (ESI), the hydrochloride salt would be expected to show a prominent peak for the protonated molecule $[M+H]^+$ at m/z 170.05. The fragmentation pattern would likely involve the loss of ammonia (NH_3), the cyano group (CN), and cleavage of the N-N bond.

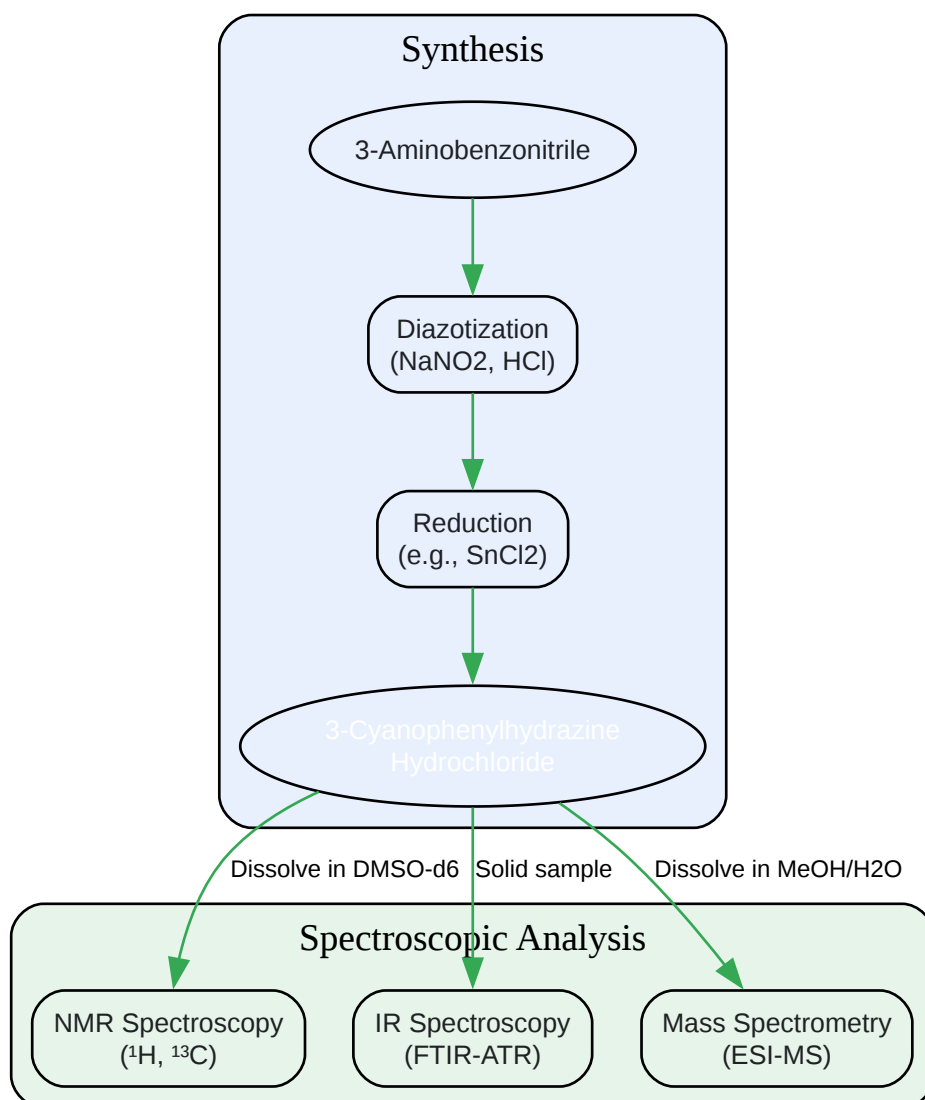


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Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocols

While specific experimental details for acquiring the spectroscopic data of **3-Cyanophenylhydrazine hydrochloride** are not detailed in the available literature, standard procedures for NMR, IR, and MS analysis would be employed. A general workflow for characterization is outlined below.



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Caption: General experimental workflow for synthesis and analysis.

A plausible synthesis involves the diazotization of 3-aminobenzonitrile followed by reduction, a common method for preparing phenylhydrazines.[7]

Conclusion

The spectroscopic data for **3-Cyanophenylhydrazine hydrochloride**, while not fully available in the public domain, can be reliably predicted based on fundamental principles and data from analogous compounds. This technical guide provides a comprehensive overview of the

expected NMR, IR, and MS characteristics, serving as a valuable resource for researchers utilizing this important chemical intermediate. For definitive experimental data, it is recommended to consult the analytical documentation from commercial suppliers or perform the characterization in-house.

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